molecular formula C14H10N2S B12546815 2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- CAS No. 160450-75-9

2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)-

Cat. No.: B12546815
CAS No.: 160450-75-9
M. Wt: 238.31 g/mol
InChI Key: OKOMLADKSDJMQZ-UHFFFAOYSA-N
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Description

2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- is an organic compound with the molecular formula C14H10N2S It is a derivative of propenethioamide and is characterized by the presence of a cyano group and a naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of cyanoacetylation and the use of efficient catalysts and reaction conditions can be scaled up for industrial applications. The choice of solvents, catalysts, and reaction parameters would be optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- involves its interaction with specific molecular targets. The cyano group and the naphthalenyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Propenethioamide, 2-cyano-3-phenyl-: This compound has a phenyl group instead of a naphthalenyl group.

    2-Cyano-3-(2-methoxy-1-naphthyl)-2-propenethioamide: This compound has a methoxy group on the naphthalenyl ring.

Uniqueness

2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

160450-75-9

Molecular Formula

C14H10N2S

Molecular Weight

238.31 g/mol

IUPAC Name

2-cyano-3-naphthalen-1-ylprop-2-enethioamide

InChI

InChI=1S/C14H10N2S/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-8H,(H2,16,17)

InChI Key

OKOMLADKSDJMQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=S)N

Origin of Product

United States

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